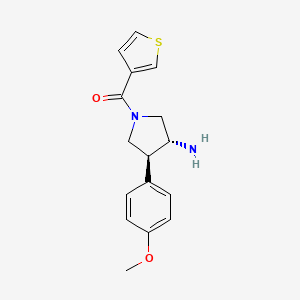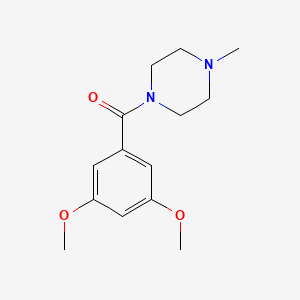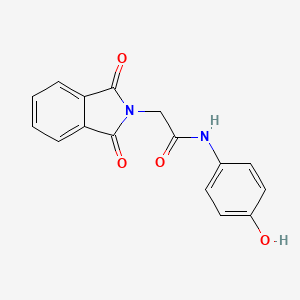
(3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound is known to have potential therapeutic properties and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of (3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine is not fully understood, but it is believed to work through several different pathways. One proposed mechanism is that it inhibits the activity of enzymes that are involved in the production of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of beta-amyloid in the brain, which is thought to be a key factor in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of other diseases such as cancer and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of (3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine for lab experiments is its potential therapeutic properties. This compound has been shown to have activity against several disease targets, making it a promising candidate for further research. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities for use in experiments.
将来の方向性
There are several future directions for research on (3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine. One area of research is to further investigate the compound's potential therapeutic properties, particularly in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand the compound's mechanism of action and the pathways through which it exerts its effects. Finally, efforts should be made to develop more efficient synthesis methods for this compound to facilitate its use in further research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic properties and has been studied extensively for its biochemical and physiological effects. While its complex synthesis method may present challenges, this compound holds promise as a potential treatment for several disease targets. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
合成法
The synthesis of (3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine is a complex process that involves several steps. The starting material for the synthesis is 3-thiopheneacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (R)-3-amino-1-benzylpyrrolidine in the presence of a base to give the desired product.
科学的研究の応用
(3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine has been studied extensively for its potential therapeutic properties. It has been shown to have activity against several disease targets, including cancer, inflammation, and neurological disorders. In particular, this compound has shown promise as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-13-4-2-11(3-5-13)14-8-18(9-15(14)17)16(19)12-6-7-21-10-12/h2-7,10,14-15H,8-9,17H2,1H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVVONVGECTTFM-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5632853.png)
![1-(2,5-difluorobenzoyl)-4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5632861.png)
![(1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B5632870.png)


![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)
![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)
![ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5632906.png)


![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5632921.png)
![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)

